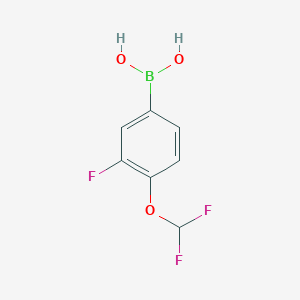

4-Difluoromethoxy-3-fluoro-benzeneboronic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid typically involves the reaction of 4-difluoromethoxy-3-fluorobenzene with a boron-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed borylation reaction, where the aromatic compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a cornerstone for forming carbon-carbon bonds between aryl boronic acids and aryl halides. The compound’s boronic acid group enables participation in this reaction, while the difluoromethoxy group stabilizes intermediates via electron-withdrawing effects.

Typical Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | Na₂CO₃ or K₃PO₄ | |

| Solvent | DME, THF, or DMF | |

| Temperature | 80–100°C |

Key Findings

-

Biaryl products are formed with high regioselectivity due to the electron-deficient nature of the boronic acid substrate.

-

The difluoromethoxy group reduces side reactions (e.g., protodeboronation) by stabilizing the boronate intermediate .

Deaminative Coupling with Benzylamines

A metal-free method couples benzylamines with aryl boronic acids to form diarylmethanes. This reaction tolerates electron-withdrawing groups like difluoromethoxy .

Optimized Protocol

| Parameter | Value | Source |

|---|---|---|

| Reagent | Isoamyl nitrite (1.5 equiv) | |

| Base | Na₂CO₃ (1.0 equiv) | |

| Solvent | CH₃CN | |

| Reaction Time | 12–24 hours |

Outcomes

-

Products include diarylmethanes with substituents such as trifluoromethyl or nitro groups .

-

The reaction proceeds via a diazonium intermediate, with the boronic acid acting as a nucleophile .

Copper-Catalyzed Fluoroalkylation

The boronic acid group facilitates coupling with fluoroalkyl halides under copper catalysis, yielding fluorinated aromatic compounds .

Example Reaction

| Component | Role | Source |

|---|---|---|

| Aryl boronic acid | Nucleophile | |

| Ethyl bromofluoroacetate | Electrophile | |

| Catalyst | CuI/4,4′,4″-tri-tert-butyl-terpyridine | |

| Base | Cs₂CO₃ |

Results

-

Fluorinated acetic acid derivatives are synthesized in 52–90% yields .

-

Steric effects from the difluoromethoxy group may slow reaction rates but improve product stability .

Stability and Reactivity Trends

The compound’s stability under acidic/basic conditions and its compatibility with diverse reagents are critical for synthetic utility.

| Property | Observation | Source |

|---|---|---|

| Hydrolytic Stability | Stable in pH 7–9; decomposes in strong acids | |

| Thermal Stability | Decomposes above 150°C | |

| Solubility | Soluble in polar aprotic solvents (DMF, THF) |

Applications De Recherche Scientifique

Organic Synthesis

4-Difluoromethoxy-3-fluoro-benzeneboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity enables it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for creating biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is instrumental in drug development, particularly for diseases such as cancer and tuberculosis. It has been shown to inhibit key enzymes like lactate dehydrogenase, which is involved in cancer metabolism. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .

Research indicates that this compound can form covalent bonds with specific molecular targets, thereby inhibiting enzyme activity. Its potential as an enzyme inhibitor makes it valuable in developing new drugs targeting various biological pathways .

Case Study 1: Enzyme Inhibition

A study focused on lactate dehydrogenase inhibition demonstrated that this compound exhibited significant inhibitory effects. The IC50 values indicated that this compound was more potent than several tested analogs, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Development of Tuberculosis Drugs

Research involving the synthesis of biphenyl analogs of the tuberculosis drug PA-824 revealed that compounds similar to this compound showed enhanced efficacy against Mycobacterium tuberculosis. Structure-activity relationship studies emphasized how modifications to the boronic acid moiety could significantly influence biological activity .

Mécanisme D'action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparaison Avec Des Composés Similaires

4-Difluoromethoxy-3-fluoro-benzeneboronic acid can be compared with other boronic acid derivatives, such as:

4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

3-Fluorophenylboronic acid: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a difluoromethoxy group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and enable its use in a wide range of chemical and biological applications.

Activité Biologique

4-Difluoromethoxy-3-fluoro-benzeneboronic acid (CAS: 958451-69-9) is a boronic acid derivative with notable biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug development, particularly as enzyme inhibitors and in the synthesis of biologically active molecules. The following article delves into its biological activity, mechanisms of action, and relevant studies highlighting its significance.

The primary mechanism of action for this compound involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its substrate. This property is particularly valuable in the development of inhibitors for enzymes such as lactate dehydrogenase, which plays a critical role in cancer metabolism .

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : This compound is instrumental in developing drugs targeting diseases like cancer and tuberculosis. Its unique structure allows for exploring new biological activities and interactions.

- Organic Synthesis : It serves as a building block in synthesizing complex organic molecules, especially in pharmaceutical and agrochemical research .

- Proteomics : The compound is also used in proteomics research, aiding in the study of protein interactions and functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other boronic acid derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Trifluoromethoxyphenylboronic acid | Trifluoromethoxy group | Similar enzyme inhibition |

| 3-Fluorophenylboronic acid | Lacks difluoromethoxy group | Less versatile |

| 4-Methoxyphenylboronic acid | Contains methoxy group | Different reactivity |

The presence of difluoromethoxy and fluoro groups in this compound enhances its reactivity and potential applications compared to these other compounds.

Case Study: Enzyme Inhibition

In a study examining the inhibition of lactate dehydrogenase using various boronic acids, it was found that this compound exhibited significant inhibitory effects. The IC50 values indicated that this compound was more potent than several analogs tested, suggesting its potential as a therapeutic agent in cancer treatment .

Synthesis and Structure-Activity Relationships

Research involving the synthesis of biphenyl analogues of tuberculosis drug PA-824 revealed that compounds with similar structural features to this compound demonstrated enhanced efficacy against Mycobacterium tuberculosis. The structure-activity relationship studies highlighted how modifications to the boronic acid moiety could influence biological activity significantly .

Propriétés

IUPAC Name |

[4-(difluoromethoxy)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEIDCGEZNIJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631185 | |

| Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958451-69-9 | |

| Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.